molecular formula C10H6Cl2N2O B3349316 3-Chloro-6-(2-chlorophenoxy)pyridazine CAS No. 21415-81-6

3-Chloro-6-(2-chlorophenoxy)pyridazine

Cat. No.: B3349316
CAS No.: 21415-81-6
M. Wt: 241.07 g/mol
InChI Key: BQWXLYVNIJXROJ-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-chlorophenoxy)pyridazine is an organic compound with the molecular formula C10H6Cl2N2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro group at position 3 and a 2-chlorophenoxy group at position 6 on the pyridazine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-chlorophenoxy)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridazine, which is chlorinated to introduce a chloro group at the 3-position.

    Phenoxy Substitution: The chlorinated pyridazine is then reacted with 2-chlorophenol under basic conditions to introduce the 2-chlorophenoxy group at the 6-position.

The reaction conditions often involve the use of a base such as potassium carbonate or sodium hydroxide, and the reactions are typically carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-chlorophenoxy)pyridazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridazine derivative.

Scientific Research Applications

3-Chloro-6-(2-chlorophenoxy)pyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the interactions of pyridazine derivatives with biological macromolecules.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-chlorophenoxy)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the chloro and phenoxy groups can enhance its binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(4-chlorophenoxy)pyridazine: Similar structure but with the phenoxy group substituted at the 4-position.

    3-Chloro-6-methylpyridazine: Contains a methyl group instead of a phenoxy group.

    6-(2-Chlorophenoxy)pyridazine: Lacks the chloro group at the 3-position.

Uniqueness

3-Chloro-6-(2-chlorophenoxy)pyridazine is unique due to the specific positioning of the chloro and phenoxy groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-6-(2-chlorophenoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O/c11-7-3-1-2-4-8(7)15-10-6-5-9(12)13-14-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWXLYVNIJXROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NN=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536785
Record name 3-Chloro-6-(2-chlorophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21415-81-6
Record name 3-Chloro-6-(2-chlorophenoxy)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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